molecular formula C16H22N2O B3038780 cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime CAS No. 900019-86-5

cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime

Cat. No.: B3038780
CAS No.: 900019-86-5
M. Wt: 258.36 g/mol
InChI Key: XIMFDUBOBZOZJT-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclopropyl group attached to a pyridinyl ring, with a methanone and an oxime group further modifying its structure. The presence of the tert-butyl group adds to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime typically involves the reaction of cyclopropyl ketones with oxime derivativesThe reaction conditions often require the use of catalysts such as copper or palladium to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone, while reduction can produce cyclopropyl(6-cyclopropyl-3-pyridinyl)methanamine.

Scientific Research Applications

Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclopropyl and pyridinyl groups contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone: Lacks the oxime and tert-butyl groups, resulting in different reactivity and applications.

    Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanamine: Contains an amine group instead of an oxime, leading to different biological interactions.

Uniqueness

Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxime and tert-butyl groups enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-1-cyclopropyl-1-(6-cyclopropylpyridin-3-yl)-N-[(2-methylpropan-2-yl)oxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-16(2,3)19-18-15(12-6-7-12)13-8-9-14(17-10-13)11-4-5-11/h8-12H,4-7H2,1-3H3/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMFDUBOBZOZJT-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)ON=C(C1CC1)C2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O/N=C(\C1CC1)/C2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime
Reactant of Route 2
Reactant of Route 2
cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime
Reactant of Route 3
Reactant of Route 3
cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime
Reactant of Route 4
cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime
Reactant of Route 5
Reactant of Route 5
cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime
Reactant of Route 6
Reactant of Route 6
cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.